molecular formula C20H17BrN2O2 B5979972 N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide

N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide

Cat. No.: B5979972
M. Wt: 397.3 g/mol
InChI Key: RAUDRKDWZDKDNA-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide is an organic compound characterized by the presence of an aniline group, a bromophenyl group, and an acetamide moiety

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c21-15-6-12-19(13-7-15)25-14-20(24)23-18-10-8-17(9-11-18)22-16-4-2-1-3-5-16/h1-13,22H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUDRKDWZDKDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide typically involves a multi-step process:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-bromophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 4-anilinophenylamine to form the target compound.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene, followed by purification steps like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of 4-anilinophenylamine and 4-bromophenoxyacetic acid.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, this compound could be used in the development of polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The aniline and bromophenyl groups could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-anilinophenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-anilinophenyl)-2-(4-fluorophenoxy)acetamide: Fluorine substitution instead of bromine.

    N-(4-anilinophenyl)-2-(4-methylphenoxy)acetamide: Methyl group substitution on the phenyl ring.

Uniqueness

N-(4-anilinophenyl)-2-(4-bromophenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can lead to distinct chemical behavior and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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